BMS-986205 (BMS-986205) is a potent, selective, oral, once-daily inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1). [, , , ] IDO1 is an intracellular enzyme that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan to kynurenine. [, ] IDO1 is overexpressed in many types of cancers and by antigen-presenting dendritic cells in the tumor microenvironment (TME). [, ] This overexpression leads to an increased production of kynurenine, which suppresses the activity and proliferation of T cells and natural killer (NK) cells, thus suppressing the immune system's ability to control tumor growth. [, , , , ] BMS-986205 acts by binding to IDO1 and blocking the kynurenine pathway, thereby promoting anti-tumor immunity. [, , , , , , , , , , , ]
The synthesis of BMS-986205 (BMS-986205) features several efficient telescoped processes. [] One crucial step involves the stereoselective reduction of a 4-substituted cyclohexanone. Initially, various additives were screened for this reduction. The addition of a sub-stoichiometric amount of cerium(III) chloride together with sodium borohydride proved to be the most effective method. This approach provided the desired trans-cyclohexanol in high selectivity (>16:1) and excellent conversion. [] This optimized method was successfully scaled up, initially to a 3.5 kg scale and eventually to a scale exceeding 100 kg. []
BMS-986205 (BMS-986205) contains a quinoline ring in its structure. [, ] While quinoline rings are common in many successful medications, they can be susceptible to oxidative metabolism. [] This susceptibility has driven research into finding alternative aromatic systems to potentially replace the quinoline ring and improve the metabolic stability of future IDO1 inhibitors. []
One approach explored for radiolabeling BMS-986205 with fluorine-18 ([18F]BMS-986205) for Positron Emission Tomography (PET) imaging involved copper-mediated nucleophilic fluorination of a pinacol boronate ester precursor. [] This method was successfully optimized for semi-automated synthesis, resulting in a good radiochemical yield, high radiochemical purity, and high enantiomeric excess, making it suitable for clinical imaging studies. []
BMS-986205 (BMS-986205) acts as a suicide inhibitor of IDO1. [] It initially binds to a solvent-exposed surface cleft located near the active site of IDO1 in an extended conformation. [] This binding event triggers a partial unfolding of the active site, leading to the release of the heme cofactor. [] Subsequently, a new binding pocket is exposed, and the inhibitor undergoes a large-scale conformational change to bind to this new site. [] This binding occurs in a high-energy kinked conformation. [] Finally, the inhibitor undergoes another significant structural rearrangement to adopt a lower-energy bent conformation, reaching its most stable binding state. [] This unique mechanism of action contributes to its exceptional efficacy and long-lasting inhibitory effect on IDO1. []
Investigating the role of IDO1 in tumor development and immune evasion: BMS-986205 has been used as a tool to study the role of IDO1 in the tumor microenvironment and to explore the potential of IDO1 inhibition as a therapeutic strategy for various cancers, including melanoma, bladder cancer, renal cell carcinoma, and endometrial cancer. [, , , , , , , , , , , ]
Evaluating the efficacy of BMS-986205 in combination with other therapies: Several preclinical and clinical studies have investigated the antitumor activity of BMS-986205 in combination with other treatments. These combination therapies often involve immune checkpoint inhibitors, such as nivolumab (anti-PD-1), as well as chemotherapy and radiotherapy. [, , , , , , , , , , , , , ]
Optimization of IDO1 inhibitors: While BMS-986205 has shown promise in clinical trials, there is ongoing research to develop more potent and selective IDO1 inhibitors with improved pharmacological properties, including better oral bioavailability, favorable pharmacokinetic profiles, and reduced potential for drug interactions. [, , , , ]
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: